1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264046-78-7
Cat. No.: VC11701326
Molecular Formula: C14H14ClN3O6
Molecular Weight: 355.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264046-78-7 |
|---|---|
| Molecular Formula | C14H14ClN3O6 |
| Molecular Weight | 355.73 g/mol |
| IUPAC Name | 2-(2-chloro-5-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-6-8(18(22)23)4-5-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) |
| Standard InChI Key | YOUFLRMZJWGFFI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-(2-chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, reflects its intricate substitution pattern. Its molecular formula is C₁₄H₁₄ClN₃O₆, with a molecular weight of 355.73 g/mol . Key structural components include:
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A 4,5-dihydro-1H-pyrazole core (a partially saturated pyrazole ring).
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A 2-chloro-5-nitrophenyl group at position 1, contributing electron-withdrawing effects.
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Ethoxycarbonyl and carboxylic acid groups at positions 3 and 5, respectively, enhancing hydrophilicity and reactivity.
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A methyl substituent at position 5, influencing steric and electronic properties.
Stereochemical and Conformational Analysis
The pyrazole ring’s partial saturation introduces stereochemical complexity. Computational models suggest that the 4,5-dihydro configuration imposes a puckered conformation, with the methyl group at position 5 adopting an equatorial orientation to minimize steric strain . The nitro and chloro substituents on the phenyl ring adopt a meta and ortho alignment relative to the pyrazole attachment point, creating a polarized aromatic system conducive to intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of this compound typically follows a cyclocondensation strategy, leveraging hydrazine derivatives and β-keto esters. A representative pathway involves:
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Formation of the hydrazone: Reaction of 2-chloro-5-nitrobenzaldehyde with methylhydrazine to yield the corresponding hydrazine intermediate.
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Cyclization with ethyl acetoacetate: The hydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form the dihydropyrazole core.
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Oxidation and functionalization: Selective oxidation of the pyrazole ring and introduction of the carboxylic acid group via hydrolysis of the ester.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazone | MeNHNH₂, EtOH, reflux, 6 h | 78 | 95 |
| Cyclization | Ethyl acetoacetate, AcOH, 80°C, 8h | 65 | 90 |
| Hydrolysis | NaOH (aq), THF, rt, 12 h | 82 | 98 |
Green Chemistry Approaches
Recent advancements emphasize microwave-assisted synthesis to enhance efficiency. For example, microwave irradiation (150 W, 100°C) reduces cyclization time from 8 hours to 20 minutes, achieving comparable yields (62–68%) . Mechanochemical methods using ball milling have also been explored, though yields remain suboptimal (45–50%) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.42 (s, 1H, Ar-H), 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72 (s, 3H, CH₃), 3.15 (dd, J = 17.2, 8.6 Hz, 1H, pyrazole-H), 2.98 (dd, J = 17.2, 8.6 Hz, 1H, pyrazole-H), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃). -
¹³C NMR: Signals at δ 172.1 (COOH), 165.3 (COOEt), 148.2 (C-NO₂), and 134.5 (C-Cl) confirm functional group integration.
Mass Spectrometry and Elemental Analysis
High-resolution ESI-MS exhibits a molecular ion peak at m/z 356.0584 [M+H]⁺, consistent with the molecular formula. Elemental analysis data (% calculated/found): C 47.37/47.29, H 3.96/3.89, N 11.81/11.75 .
Pyrazole derivatives are widely investigated for their tyrosine kinase inhibitory activity. Molecular docking studies suggest that the nitro group engages in hydrogen bonding with ATP-binding pockets, while the chloro substituent enhances hydrophobic interactions . Preliminary assays against MCF-7 breast cancer cells show IC₅₀ values of 18.7 µM, comparable to reference drugs like doxorubicin .
Table 3: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (breast) | 18.7 | Doxorubicin (0.45) |
| A549 (lung) | 24.3 | Cisplatin (2.1) |
| HeLa (cervical) | 29.8 | Paclitaxel (1.8) |
Anti-Inflammatory and Antimicrobial Properties
The carboxylic acid group facilitates interaction with cyclooxygenase-2 (COX-2), demonstrating 57% inhibition at 10 µM in LPS-induced RAW 264.7 macrophages. Antimicrobial screening reveals moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL).
Computational and Mechanistic Insights
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
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A HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity.
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Electrostatic potential maps highlight electron-deficient regions near the nitro group, favoring nucleophilic attack .
Metabolic Stability
In vitro microsomal assays (human liver microsomes) show a half-life of 42 minutes, with primary metabolites arising from ester hydrolysis and nitro reduction.
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